7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Overview
Description
Structural Investigation and Biological Activity
The structural investigation of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives has revealed their potential as AMPA and kainate receptor antagonists. These compounds, with various alkyl chains and heterocyclic rings, demonstrate the importance of the free 3-hydroxy group for receptor affinity. Notably, the derivative with a 6-(2-carboxybenzoylamino) moiety showed significant selectivity and good affinity for KA receptors, suggesting a promising scaffold for further development of selective antagonists .
Synthesis and Pharmacological Evaluation
A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated for their inhibitory effects on cAMP phosphodiesterase and platelet aggregation. The introduction of various substituents enhanced the inhibitory activity, with one derivative advancing to clinical trials. This highlights the potential of quinazolin-4(3H)-one derivatives as therapeutic agents for thrombosis .
Design and Cytotoxicity of Hydroxamic Acids
The design and synthesis of hydroxamic acids incorporating quinazolin-4(3H)-ones have been explored for their histone deacetylase inhibitory effects and cytotoxicity against cancer cell lines. These novel compounds displayed significant cytotoxicity, outperforming the established drug SAHA. This suggests that quinazolin-4(3H)-one-based hydroxamic acids could be potent anticancer agents .
Synthesis and Structural Confirmation
The synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involved several steps, starting from 4-chloro-2-nitrobenzoic acid. The intermediate and final compounds were characterized by IR and NMR, confirming the molecular structure. The total yield of the target compound was 34.90%, indicating a moderately efficient synthesis process .
Agricultural Bactericides Development
Novel quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as bactericides against Xanthomonas oryzae pv. oryzae. These compounds showed potent inhibition activities and did not affect tested fungi, suggesting their specificity and potential as agricultural bactericides. The crystal structure of one compound was determined, providing insight into the molecular configuration .
Scientific Research Applications
Pharmacological Potential
- Quinazolin-4(3H)-ones have been explored for their antifertility properties. Although not directly related to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, studies on related compounds suggest limited antifertility potential (Saksena & Somasekhara, 1972).
Cardiovascular Effects
- Research indicates that quinazolinone derivatives, like 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, do not significantly alter blood pressure in animal models (Saksena, Nadkarni, Dighe, & Somasekhara, 1972).
Antihypertensive Activity
- Certain quinazolinone derivatives exhibit antihypertensive activity, suggesting potential uses for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in cardiovascular research (Rahman et al., 2014).
Antimicrobial and Anti-inflammatory Applications
- Quinazolin-4(3H)-one derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, which could be relevant for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Dash, Dash, Laloo, & Medhi, 2017).
Neurological Research
- Studies on quinazolinone derivatives as AMPA and kainate receptor antagonists could provide insights into the neurological applications of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Colotta et al., 2006).
Anticonvulsant Properties
- Some quinazolin-4(3H)-one derivatives have shown anticonvulsant activities, which may imply similar potential for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Georgey, Abdel-Gawad, & Abbas, 2008).
Antioxidant Properties
- Recent research has explored the antioxidant properties of quinazolin-4(3H)-ones, a relevant area for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Mravljak, Slavec, Hrast, & Sova, 2021).
Alzheimer's Disease Treatment
- Quinazolin-4-one derivatives have been studied as histone deacetylase-6 inhibitors, offering potential insights for treating Alzheimer's Disease, which could be applicable to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Yu, Chang, Hsin, & Chern, 2013).
Chemical Synthesis
- Research on the synthesis of quinazolin-4(3H)-ones could inform methods for producing 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Jia, Zhou, Xu, Wu, & Wu, 2016).
Anticancer Potential
- Quinazolin-4(3H)-one derivatives have been synthesized for their anticancer activity, hinting at the potential use of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in oncology research (Noolvi & Patel, 2013).
Natural Product Derivation
- Quinazolin-4(3H)-one derivatives have been isolated from natural sources, like Streptomyces, suggesting a biotechnological angle for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).
Safety And Hazards
properties
IUPAC Name |
7-(3-hydroxypropoxy)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBHJHLUBQRXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCO)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585316 | |
Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one | |
CAS RN |
557770-89-5 | |
Record name | 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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